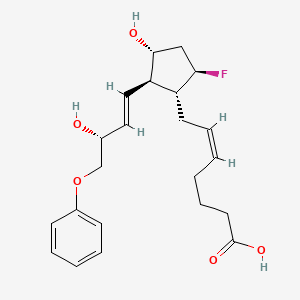

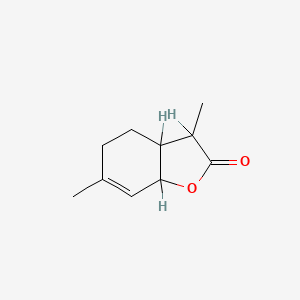

(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

“®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

The synthesis of compounds containing a Boc group can be achieved using various methods. For instance, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method has demonstrated beneficial effects, including low viscosity, high thermal stability, and the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Molecular Structure Analysis

The Boc group has a molecular formula of C5H9O2 and an average mass of 101.12376 . It is a part of the “®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid” compound and plays a significant role in its chemical properties .

Chemical Reactions Analysis

The Boc group is involved in various chemical reactions. For example, the amine can attack a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .

Physical And Chemical Properties Analysis

The Boc group is a part of the “®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid” compound and contributes to its physical and chemical properties. For instance, it has been reported that the Boc group has a role as a protecting group and is a substituent group from tert-butoxycarbonyl anhydride .

Applications De Recherche Scientifique

Drug Discovery and Development

Boc-®-alpha-phenethyl-proline: is utilized in the early stages of drug discovery as a building block for the synthesis of potential therapeutic agents. Its role in the design of peptide-based drugs is crucial due to its ability to influence the conformation and stability of peptidic structures, which can lead to enhanced biological activity and selectivity .

Material Science

In material science, this compound serves as a precursor for the synthesis of polymers with specific chirality. The introduction of chiral centers from compounds like Boc-®-alpha-phenethyl-proline can result in materials with unique optical properties, which are valuable in creating advanced materials for optoelectronics .

Catalysis

Chiral compounds derived from Boc-®-alpha-phenethyl-proline are used as ligands or organocatalysts in asymmetric synthesis. These catalysts are essential for producing enantiomerically pure substances, which is a critical requirement in the pharmaceutical industry .

Environmental Studies

Research chemicals, including Boc-®-alpha-phenethyl-proline , are employed in environmental studies to understand the degradation processes and environmental fate of chiral pollutants. This research is vital for developing strategies to mitigate the impact of these substances on ecosystems .

Agricultural Research

In agriculture, analogs of Boc-®-alpha-phenethyl-proline can be used to study plant growth and development. They may act as growth regulators or help in the investigation of plant hormonal pathways, contributing to the improvement of crop yields and resilience .

Antibody Research

Boc-®-alpha-phenethyl-proline: derivatives are instrumental in antibody research. They can modify the structure of sugars attached to antibodies, potentially enhancing the efficacy of antibody-based therapeutics and vaccines .

Peptide Drug R&D

This compound is pivotal in peptide drug research and development. It aids in the synthesis of peptide drugs, which are gaining prominence due to their specificity and reduced side effects compared to traditional small molecule drugs .

Personalized Medicine

Lastly, Boc-®-alpha-phenethyl-proline plays a role in the development of personalized medicine. By contributing to the synthesis of biomolecules that can interact with individual genetic markers, it supports the creation of tailored treatments for patients .

Mécanisme D'action

A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid has been proposed and validated by a quantitative density functional theoretical calculation according to the Curtin–Hammett principle . This mechanism of action of a nucleophilic substitution reaction through intramolecular hydrogen bonding could be widely applied in the organic syntheses of particular enantiomers .

Orientations Futures

The use of the Boc group in organic synthesis has large applications and continues to be a subject of research . For instance, a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch .

Propriétés

IUPAC Name |

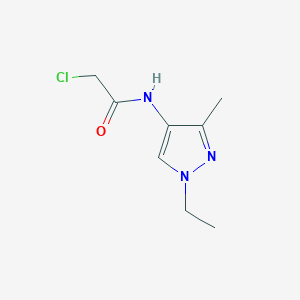

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLLHYVBNNPLET-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428017 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid | |

CAS RN |

1217805-48-5 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1609487.png)